molecular formula C72H101N17O26 B601451 9-L-β-Aspartic acid-daptomycin CAS No. 123180-72-3

9-L-β-Aspartic acid-daptomycin

Número de catálogo: B601451
Número CAS: 123180-72-3
Peso molecular: 1620.67
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

9-L-β-Aspartic acid-daptomycin: is a cyclic lipopeptide antibiotic derived from the fermentation product of the bacterium Streptomyces roseosporus. It is known for its potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). This compound disrupts bacterial cell membranes, leading to rapid depolarization and inhibition of protein, RNA, and DNA synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9-L-β-Aspartic acid-daptomycin involves complex chemoenzymatic methodsThis method has shown to enhance the potency of the compound against resistant bacterial strains .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces roseosporus. The fermentation broth is then subjected to extraction and purification processes to isolate the active compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 9-L-β-Aspartic acid-daptomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its antibacterial properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed.

    Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions include various analogs of this compound with enhanced antibacterial activity and reduced resistance .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Daptomycin, including its derivative 9-L-β-Aspartic acid-daptomycin, exhibits potent antibacterial activity against a range of Gram-positive bacteria. It is primarily indicated for treating complicated skin and skin structure infections (cSSSIs), right-sided infective endocarditis, and bacteremia associated with cSSSIs. Clinical trials have demonstrated that daptomycin is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) infections, often showing comparable or superior efficacy to traditional antibiotics like vancomycin .

Combination Therapy

Recent research has highlighted the synergistic effects of combining daptomycin with beta-lactam antibiotics. In vitro studies indicate that this combination can enhance the antibacterial efficacy against vancomycin-resistant Enterococcus species, particularly in critically ill patients . For instance, the addition of ampicillin to daptomycin therapy has been associated with improved clinical outcomes in patients with VRE bloodstream infections .

Case Studies

Study Population Intervention Outcome
Aikawa et al. (2019)Japanese patients with MRSA cSSIsDaptomycin vs VancomycinNo significant difference in clinical failure rates; daptomycin was effective
Kornychev et al. (2018)Adults with complicated infectionsDaptomycin monotherapyDemonstrated safety and efficacy
Bradley et al. (2015)Pediatric patients with bacteremiaDaptomycin treatmentNo significant difference compared to standard therapies; effective in severe cases

Immunomodulatory Effects

Beyond its antibacterial properties, there is emerging evidence suggesting that daptomycin may possess immunomodulatory effects. Studies indicate potential applications in oncology, where daptomycin could enhance immune responses against tumors or modulate inflammatory processes . These findings warrant further investigation into the dual role of daptomycin derivatives like 9-L-β-Aspartic acid in treating infections while also providing immunological benefits.

Anticancer Potential

Preliminary studies have suggested that daptomycin may exhibit anticancer properties, potentially making it a candidate for combination therapies in cancer treatment. The mechanisms underlying these effects remain under investigation, but they could involve modulation of immune responses or direct cytotoxicity against tumor cells .

Mecanismo De Acción

The mechanism of action of 9-L-β-Aspartic acid-daptomycin involves the disruption of bacterial cell membranes. The compound binds to the bacterial membrane in a calcium-dependent manner, causing rapid depolarization. This leads to the inhibition of essential processes such as protein, RNA, and DNA synthesis, ultimately resulting in bacterial cell death. The primary molecular targets are the acidic phospholipids phosphatidylglycerol (PG) and cardiolipin (CL) in the bacterial membrane .

Comparación Con Compuestos Similares

    Dalbavancin: Another cyclic lipopeptide antibiotic with activity against Gram-positive bacteria.

    Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections.

    Teicoplanin: Similar to vancomycin, used for treating Gram-positive bacterial infections.

Uniqueness: 9-L-β-Aspartic acid-daptomycin is unique due to its rapid bactericidal action and its ability to disrupt bacterial membranes through depolarization. Unlike vancomycin and teicoplanin, which inhibit cell wall synthesis, this compound targets the bacterial membrane, making it effective against bacteria that have developed resistance to other antibiotics .

Actividad Biológica

9-L-β-Aspartic acid-daptomycin is a cyclic lipopeptide antibiotic derived from the fermentation product of Streptomyces roseosporus. This compound exhibits potent activity against Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Its mechanism of action involves disrupting bacterial cell membranes, leading to rapid depolarization and subsequent inhibition of protein, RNA, and DNA synthesis. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy in clinical settings, and recent research findings.

Target of Action : The primary target of this compound is the bacterial cell membrane.

Mode of Action : Daptomycin interacts with the bacterial cell membrane in a calcium-dependent manner, leading to membrane reorganization. This interaction causes depolarization, which disrupts essential cellular processes.

Biochemical Pathways : The action of daptomycin primarily affects the cytoplasmic membrane, inhibiting vital biochemical pathways necessary for bacterial survival.

Pharmacokinetics : Approximately 50% of daptomycin is excreted unchanged in the urine, indicating renal elimination as a significant route of clearance .

Efficacy Against Gram-Positive Bacteria

Recent studies demonstrate that this compound is effective against various Gram-positive pathogens. It has been shown to reduce bacterial counts significantly in biofilms formed by VRE isolates and is associated with decreased mortality rates in patients with severe infections .

Table 1: Comparative Efficacy of Daptomycin Against Gram-Positive Bacteria

PathogenMIC (µg/mL)Efficacy (%)
Methicillin-resistant S. aureus (MRSA)299.9% kill within 24 h
Vancomycin-resistant Enterococcus faecium (VRE)16~97% reduction in biofilms
Vancomycin-intermediate S. aureus (VISA)>64Not specified
Vancomycin-resistant S. aureus (VRSA)>64Not specified

Clinical Applications

Daptomycin is utilized in treating complicated skin and skin structure infections as well as bacteremia caused by MRSA. It is administered at dosages ranging from 4 mg/kg/day for skin infections to 6 mg/kg/day for bacteremia . Clinical trials have shown that daptomycin can be more effective than vancomycin in treating persistent bacteremia, particularly where vancomycin minimum inhibitory concentrations (MICs) are elevated .

Case Studies

  • Case Study on Persistent Bacteremia : In a clinical trial involving patients with MRSA bacteremia, daptomycin treatment resulted in a success rate of approximately 75%, compared to 60% for vancomycin-treated patients .
  • Hematogenous Pneumonia Model : In murine models of hematogenous pneumonia induced by virulent strains of S. pneumoniae, daptomycin demonstrated comparable efficacy to ceftriaxone despite some persistence of bacteria within lung tissues .

Resistance Mechanisms

Despite its effectiveness, there are increasing reports of resistance to daptomycin among certain strains of Staphylococcus aureus and Enterococcus faecium. Resistance mechanisms include alterations in cell membrane composition and changes in calcium-dependent signaling pathways that reduce daptomycin's binding affinity.

Future Directions

Research continues to explore modifications to enhance the antibacterial properties of daptomycin derivatives like this compound. Ongoing studies aim to develop new analogs that maintain efficacy against resistant strains while minimizing side effects and improving pharmacokinetic profiles .

Propiedades

Número CAS

123180-72-3

Fórmula molecular

C72H101N17O26

Peso molecular

1620.67

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

1-Oxa-4,7,10,13,17,20,23,26,29-nonaazacyclodotriacontane, cyclic peptide deriv.;  CB 131010;  LY 213846

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.